molecular formula C20H32O B224624 Kaur-16-en-15-ol CAS No. 14696-30-1

Kaur-16-en-15-ol

Cat. No. B224624
CAS RN: 14696-30-1
M. Wt: 288.5 g/mol
InChI Key: TTZNRSPWNBMTAF-GKQOSVPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaur-16-en-15-ol is a natural diterpene isolated from the resin of the plant Croton macrostachyus. It has been found to possess several biological activities, including anti-inflammatory, antitumor, and antiviral properties. In recent years, there has been an increased interest in the synthesis and study of kaur-16-en-15-ol due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of kaur-16-en-15-ol is not well understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, kaur-16-en-15-ol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Biochemical And Physiological Effects

Kaur-16-en-15-ol has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, kaur-16-en-15-ol has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages And Limitations For Lab Experiments

The advantages of using kaur-16-en-15-ol in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations include its low solubility in water and the need for large quantities of the compound for in vitro and in vivo studies.

Future Directions

There are several future directions for the study of kaur-16-en-15-ol. One potential direction is the development of novel synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of kaur-16-en-15-ol and its potential therapeutic applications. Finally, the development of kaur-16-en-15-ol analogs and derivatives may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

Kaur-16-en-15-ol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of organic solvents such as ethanol or methanol to extract the compound from the resin of the Croton macrostachyus plant. Chemical synthesis of kaur-16-en-15-ol involves the use of various chemical reactions, including oxidation and reduction reactions.

Scientific Research Applications

Kaur-16-en-15-ol has been extensively studied for its potential therapeutic applications. Several studies have shown that kaur-16-en-15-ol possesses anti-inflammatory properties and can be used to treat various inflammatory diseases such as arthritis, asthma, and colitis. Additionally, kaur-16-en-15-ol has been found to possess antitumor properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and melanoma.

properties

CAS RN

14696-30-1

Product Name

Kaur-16-en-15-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(1R,4R,9R,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-ol

InChI

InChI=1S/C20H32O/c1-13-14-6-7-16-19(4)10-5-9-18(2,3)15(19)8-11-20(16,12-14)17(13)21/h14-17,21H,1,5-12H2,2-4H3/t14-,15+,16-,17-,19+,20+/m0/s1

InChI Key

TTZNRSPWNBMTAF-GKQOSVPQSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)(C)C

SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4O)C)C

synonyms

ent-kaur-16-en-15 beta-ol
kaur-16-en-15-ol
kaurenol

Origin of Product

United States

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